REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:4][C@H:5]([CH2:10][NH2:11])[CH2:6][C:7]([OH:9])=[O:8])[CH3:3].C(N(CC)CC)C.C[Si](C)(C)Cl.C(=O)([O-])OC1C=CC([N+]([O-])=O)=CC=1[CH:35]([O:37][C:38](=[O:42])[CH:39]([CH3:41])[CH3:40])[CH3:36].C(O)(=O)CC(CC(O)=O)([C:49]([OH:51])=[O:50])O>ClCCl>[C:38]([O:37][CH:35]([O:51][C:49]([NH:11][CH2:10][CH:5]([CH2:4][CH:2]([CH3:1])[CH3:3])[CH2:6][C:7]([OH:9])=[O:8])=[O:50])[CH3:36])(=[O:42])[CH:39]([CH3:40])[CH3:41]
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Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
CC(C)C[C@@H](CC(=O)O)CN
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.26 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.24 mL
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(C)C
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Name
|
α-isobutanoyloxyethyl-p-nitrophenyl carbonate
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Quantity
|
267 mg
|
Type
|
reactant
|
Smiles
|
C(OC1=C(C=C(C=C1)[N+](=O)[O-])C(C)OC(C(C)C)=O)([O-])=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 min at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at room temperature for 1.5 h
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration and evaporation
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting first with dichloromethane
|
Type
|
CUSTOM
|
Details
|
to remove nitrophenol
|
Reaction Time |
15 min |
Name
|
title compound
|
Type
|
product
|
Smiles
|
C(C(C)C)(=O)OC(C)OC(=O)NCC(CC(=O)O)CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 mg | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |